Nitrosoprodenafil

概要

説明

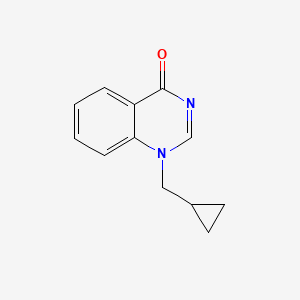

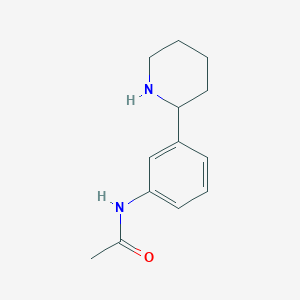

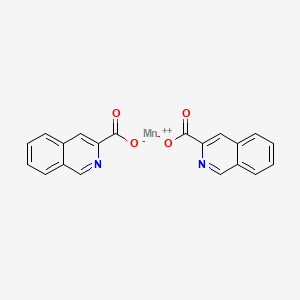

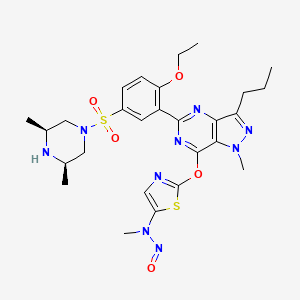

Nitrosoprodenafil is a synthetic designer drug found in “herbal” aphrodisiac products . It is a novel nitrosated analogue of sildenafil (Viagra) . It has an innovative structure which acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil as well as free nitric oxide, which have powerfully synergistic effects .

Synthesis Analysis

The structure of Nitrosoprodenafil was initially suggested by Venhuis et al. but was later contested by Demizu et al. who suggested the structure was an azathioprine/aildenafil hybrid . This newly suggested structure was dubbed ‘mutaprodenafil’ because of the structural similarity with the mutagenic azathioprine . The final confirmation of the azathioprine/aildenafil hybrid was provided by Sakamoto et al. who prepared crystals for X-ray analysis .Molecular Structure Analysis

The molecular formula of Nitrosoprodenafil is C28H38N8O5S2 . The structure of Nitrosoprodenafil is complex, with multiple functional groups and rings. It includes a pyrazolo[4,3-d]pyrimidin-7-yl group, a dimethylpiperazine-1-sulfonyl group, and a nitroso-1,3-thiazol-5-amine group .Chemical Reactions Analysis

Nitrosoprodenafil acts as a prodrug, breaking down in the body to release both the PDE5 inhibitor aildenafil and free nitric oxide . This dual mechanism of action has never been exploited by conventional pharmaceutical companies because of the risks involved .科学的研究の応用

1. Structure Analysis and Identification

Nitrosoprodenafil, previously identified as a nitroso derivative in dietary supplements, has been the subject of structural analysis using various techniques such as NMR, mass spectrometry, and X-ray crystallography. Studies like the one by Martino et al. (2017) have revisited its structure, demonstrating that it is actually a nitrothioimidazole-methisosildenafil hybrid, also referred to as nitroprodenafil or nitropromethisosildenafil. This research provides critical insights into the compound's chemical nature and its potential applications in various fields, including pharmaceuticals (Martino et al., 2017).

2. Photothermal Systems and Drug Delivery

Research into photothermal systems, which can be activated by external stimuli like light, has incorporated compounds similar to nitrosoprodenafil. For instance, studies like the one by Fong et al. (2016) have explored the use of photoresponsive hybrid gold nanorod-liquid crystalline matrices for controlled drug delivery. These matrices, when activated by near-infrared light, undergo a phase change, enabling controlled drug release. This technology could be adapted to incorporate nitrosoprodenafil-like compounds for targeted drug delivery (Fong et al., 2016).

3. Electrochemical Analysis

The electrochemical behavior of compounds, including nitrosoprodenafil and its derivatives, is a significant area of research. Studies like the one conducted by Ferreira et al. (2005) focus on developing microelectrodes for real-time electrochemical measurements of related compounds. This research is crucial for understanding the interaction of nitrosoprodenafil with biological systems and its potential therapeutic applications (Ferreira et al., 2005).

4. Catalysis and Environmental Applications

Research into catalytic properties and environmental applications of compounds structurally similar to nitrosoprodenafil has been explored. For example, the study by Liu et al. (2016) on mesoporous NiO/NiFe2O4 nanorods as oxygen-evolving catalysts highlights the potential of using nitrosoprodenafil-like compounds in catalysis and environmental protection, such as water splitting for energy applications (Liu et al., 2016).

Safety And Hazards

Nitrosoprodenafil has severe risks of toxicity . Combining PDE5 inhibitors with nitric oxide releasers like amyl nitrite is contraindicated as it can cause a precipitous drop in blood pressure that can potentially result in death . Nitrosamines are also generally avoided in drug development as they can often be hepatotoxic and carcinogenic .

将来の方向性

The dual mechanism of action of Nitrosoprodenafil has never been exploited by conventional pharmaceutical companies because of the risks involved . While the combined mechanisms of action are likely to be effective, the severe risks of toxicity present significant challenges for future development .

特性

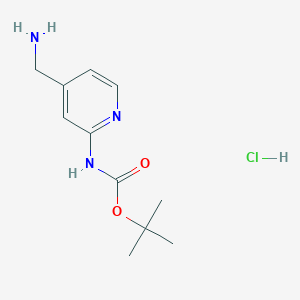

IUPAC Name |

N-[2-[5-[5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]sulfonyl-2-ethoxyphenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-yl]oxy-1,3-thiazol-5-yl]-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N9O5S2/c1-7-9-20-23-24(35(6)32-20)26(41-27-28-13-22(42-27)34(5)33-37)31-25(30-23)19-12-18(10-11-21(19)40-8-2)43(38,39)36-14-16(3)29-17(4)15-36/h10-13,16-17,29H,7-9,14-15H2,1-6H3/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAKXJYYAUWRND-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5CC(NC(C5)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=NN(C2=C1N=C(N=C2OC3=NC=C(S3)N(C)N=O)C4=C(C=CC(=C4)S(=O)(=O)N5C[C@H](N[C@H](C5)C)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N9O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029943 | |

| Record name | Nitrosoprodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitrosoprodenafil | |

CAS RN |

1266755-08-1 | |

| Record name | Nitrosoprodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266755081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoprodenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSOPRODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8TO9P16G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。